![molecular formula C6H8O3 B014892 (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol CAS No. 52630-80-5](/img/structure/B14892.png)

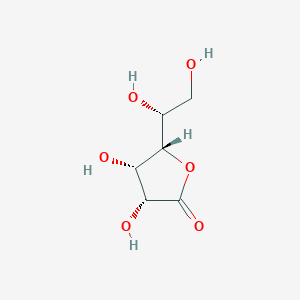

(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol

Overview

Description

Synthesis Analysis

Synthesis of "(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol" involves innovative methods, including desymmetrization of trienes derived from diols via ring-closing metathesis for constructing the 6,8-dioxabicyclo[3.2.1]octane skeleton, a strategy highlighted in the synthesis of related compounds (Burke et al., 1999). Additionally, an asymmetric heterocycloaddition induced by a chiral sulfoxide has been applied to achieve the stereocontrolled synthesis of this structure (Hayes & Maignan, 1999).

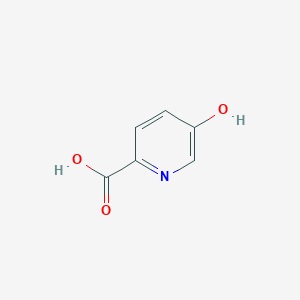

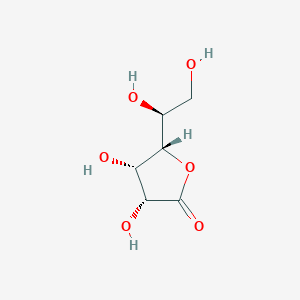

Molecular Structure Analysis

The molecular structure of "(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol" and its derivatives has been corroborated using techniques such as X-ray crystallography, establishing the stereochemistry and absolute configuration of these compounds. Studies have provided detailed insights into the structural characteristics of the dioxabicyclo octane core (Proemmel et al., 2002).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, including ring-closure metathesis and asymmetric Diels-Alder reactions, demonstrating a rich chemistry that enables the construction of complex natural product analogs. These reactions underscore the versatility and reactivity of the dioxabicyclo[3.2.1]octane framework (Liu & Long, 2009).

Scientific Research Applications

Synthesis and Structural Applications

Synthesis of Natural Product Fragments : This compound serves as a precursor in the synthesis of natural product fragments. For instance, it was used in the synthesis of the C(9)—C(13) fragment of acutiphycin, highlighting its utility in complex natural product synthesis (Miftakhov et al., 2001).

Development of New Synthetic Strategies : The compound's skeleton, 6,8-dioxabicyclo[3.2.1]octane, is common in natural products, prompting novel synthetic strategies. For example, the syntheses of (+)-exo-brevicomin and rac-endo- and enantiomerically enriched (+)-endo-brevicomin were achieved through desymmetrization of trienes derived from diols (Burke et al., 1999).

Understanding Absolute Configuration : Studies have been conducted to understand the absolute configuration of 6,8-dioxabicyclo[3.2.1]octane and its derivatives. Such research is fundamental in stereoselective synthesis and drug design (Ibrahim et al., 1990).

Polymerization and Material Science

Cationic Polymerization : The compound has been used in the cationic polymerization of 6,8-dioxabicyclo[3.2.1]oct-3-ene. This kind of polymerization is essential for creating materials with specific properties (Okada et al., 1977).

Construction of Bioactive Frameworks : Research includes the synthesis of 6,8-DOBCO frameworks present in natural products. This structure is prevalent in many biologically active compounds (Zhang & Tong, 2016).

Ring-Opening Polymerization : The compound has been studied in the context of ring-opening polymerization, a process vital for creating innovative polymeric materials (Sumitomo & Okada, 1978).

Biological Studies and Pheromones

Synthesis of Pheromones : The compound has been used in the synthesis of pheromones like exo-brevicomin. Such studies are significant in understanding insect behavior and developing pest control methods (Cheng & Liebeskind, 2009).

Aggregation Behavior in Insects : Studies on analogues of 6,8-dioxabicyclo[3.2.1.]octane have shown their role in the aggregation behavior of certain insect species, providing insights into natural insect communication mechanisms (Vité & Pitman, 1969).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It also includes appropriate handling and disposal methods.

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards.

properties

IUPAC Name |

(1R,2S,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEHHXVLFOIJJJ-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C=CC(O1)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C=C[C@H](O1)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449081 | |

| Record name | (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol | |

CAS RN |

52630-80-5 | |

| Record name | (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)

![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)